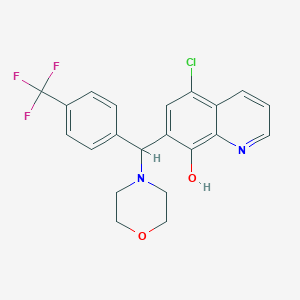
5-Chloro-7-(morpholino(4-(trifluoromethyl)phenyl)methyl)quinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Mécanisme D'action
5-Chloro-7-(morpholino(4-(trifluoromethyl)phenyl)methyl)quinolin-8-ol works by inhibiting the activity of BTK, which is a key enzyme involved in the signaling pathway of B-cells. BTK plays a critical role in the activation and proliferation of B-cells, making it an attractive target for the treatment of B-cell malignancies. By inhibiting BTK activity, this compound can effectively block the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, leading to their death. Additionally, the compound has been shown to inhibit the production of cytokines, which are involved in the inflammatory response. This makes the compound a potential candidate for the treatment of autoimmune diseases and inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
5-Chloro-7-(morpholino(4-(trifluoromethyl)phenyl)methyl)quinolin-8-ol has several advantages for lab experiments. The compound is highly potent and has been shown to be effective at low concentrations. Additionally, the compound has good solubility in water, which makes it easy to work with in lab experiments. However, the compound also has some limitations. It is highly toxic and should be handled with care. Additionally, the compound is relatively expensive, which can limit its use in some research settings.
Orientations Futures
There are several future directions for the research and development of 5-Chloro-7-(morpholino(4-(trifluoromethyl)phenyl)methyl)quinolin-8-ol. One potential direction is the development of more potent and selective BTK inhibitors. Additionally, the compound's potential application in the treatment of autoimmune diseases and inflammatory disorders warrants further investigation. Finally, the compound's potential application in combination therapy with other drugs for the treatment of cancer should also be explored.
Méthodes De Synthèse
The synthesis of 5-Chloro-7-(morpholino(4-(trifluoromethyl)phenyl)methyl)quinolin-8-ol involves a multi-step process that begins with the formation of a 4-(trifluoromethyl)phenyl)methylamine intermediate. This intermediate is then reacted with 5-chloro-8-hydroxyquinoline to form the target compound. The synthesis method is highly efficient and has been optimized to produce high yields of the compound.
Applications De Recherche Scientifique
5-Chloro-7-(morpholino(4-(trifluoromethyl)phenyl)methyl)quinolin-8-ol has been extensively studied for its potential application in various research fields. The compound's primary use is as a BTK inhibitor, which makes it a promising candidate for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders. The compound has also been studied for its potential application in the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma.
Propriétés
IUPAC Name |
5-chloro-7-[morpholin-4-yl-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClF3N2O2/c22-17-12-16(20(28)18-15(17)2-1-7-26-18)19(27-8-10-29-11-9-27)13-3-5-14(6-4-13)21(23,24)25/h1-7,12,19,28H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMAPEYTCJBJBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC=C(C=C2)C(F)(F)F)C3=CC(=C4C=CC=NC4=C3O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-1-morpholino-1-ethanone](/img/structure/B2960313.png)
![3-(1,3-Benzodioxol-5-ylmethyl)-6-morpholin-4-yl-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B2960314.png)
![(E)-2-(4-chlorophenyl)-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylethenesulfonamide](/img/structure/B2960315.png)

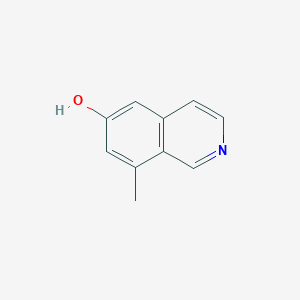
![1-[(3S,4S)-4-(Aminomethyl)oxolan-3-yl]triazole-4-carboxylic acid](/img/structure/B2960320.png)
![Ethyl 5-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-3-methylthiophene-2-carboxylate](/img/structure/B2960321.png)
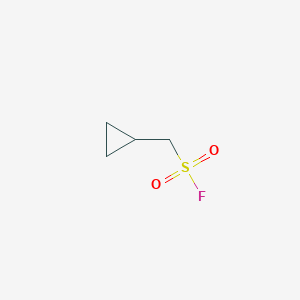
![Potassium;3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxybenzoate](/img/structure/B2960324.png)
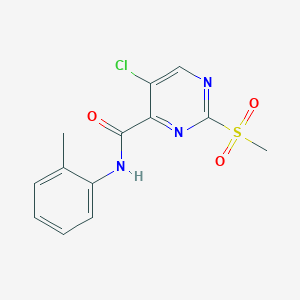
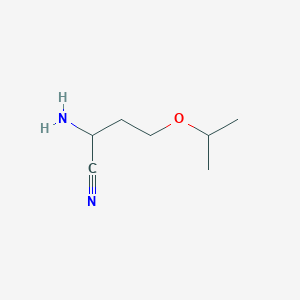
![N-(2-chlorophenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2960328.png)
![7-Chloro-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2960331.png)